molecular formula C10H11N B1590493 5-Ethylindole CAS No. 68742-28-9

5-Ethylindole

Cat. No.: B1590493
CAS No.: 68742-28-9
M. Wt: 145.2 g/mol
InChI Key: OLOBSRWDALLNKY-UHFFFAOYSA-N
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Description

5-Ethylindole is a derivative of indole, a significant heterocyclic compound that is widely found in natural products and pharmaceuticals. Indoles are known for their biological activity and are often used as building blocks in organic synthesis. This compound, specifically, is characterized by an ethyl group attached to the fifth position of the indole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The classical method for preparing 5-Ethylindole involves a five-step synthesis according to the Fischer indole synthesis. This includes:

Industrial Production Methods: In industrial settings, this compound can be synthesized by catalytic dehydrogenation and decarboxylation of this compound-2-carboxylic acid and its ethyl ester. This method is advantageous as it can significantly increase the yield compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylindole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the indole ring or the ethyl group.

    Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atom or the carbon atoms of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products: The major products formed from these reactions include various substituted indoles, such as 5-vinylindole, which can be synthesized by dehydrogenation and decarboxylation of this compound-2-carboxylic acid .

Scientific Research Applications

5-Ethylindole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    Indole: The parent compound, widely studied for its biological activity.

    5-Methylindole: Similar structure with a methyl group instead of an ethyl group.

    5-Vinylindole: Another derivative with a vinyl group at the fifth position.

Uniqueness of 5-Ethylindole: this compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity differently compared to other indole derivatives. This makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals .

Properties

IUPAC Name

5-ethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOBSRWDALLNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496385
Record name 5-Ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68742-28-9
Record name 5-Ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The Indole 9 (2.2 g, 7.29 mmol) was dissolved in THF (20 mL) and a solution of ammonium fluoride (NH4F; 1.4 g, 37.8 mmol) in MeOH (20 mL) was added and stirred for 72 hours at room temperature. The solvent was evaporated and the residue was dissolved in ethyl acetate. The organic layer was washed with 2N H3PO4, dried over MgSO4, filtered and evaporated to give compound 10 as an off white solid (1.06 g; M+1=146.2).
Name
Indole
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a significant chemical transformation that 5-Ethylindole can undergo, and what is the significance of the product?

A1: this compound can be converted to 5-Vinylindole through a combined dehydrogenation and decarboxylation reaction using a suitable catalyst [, ]. 5-Vinylindole is a valuable building block in organic synthesis, particularly for creating complex molecules like indole alkaloids, which exhibit diverse biological activities [].

Q2: Can you elaborate on the synthesis of 5-Vinylindole from this compound and the conditions involved?

A2: The synthesis involves catalytic dehydrogenation of this compound, potentially using a palladium catalyst at elevated temperatures [, ]. Alternatively, it can be synthesized through the simultaneous dehydrogenation and decarboxylation of 5-ethyl-indole-2-carboxylic acid or its ethyl ester []. This reaction likely proceeds through a concerted mechanism, where the catalyst facilitates both the removal of hydrogen from the ethyl group and the elimination of carbon dioxide.

Q3: Are there any other reported reactions involving this compound as a starting material?

A3: Yes, a study describes the synthesis of 5-ethyllindolin-2-one from 5-Ethylisatin, which could be prepared from 5-Ethylaniline []. This compound serves as a precursor for synthesizing various 3-acetyl-N-alkyl-2-chloro-5-ethylindoles via Vilsmeier-Haack acylation and subsequent N-alkylation reactions []. These derivatives might hold potential for further derivatization and exploration of their biological activities.

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